2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide
Description
2-Chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide is a chloroacetamide derivative featuring a tetrahydronaphthalene (tetralin) ring system substituted with an ethylamine group.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-10(16-14(17)9-15)12-7-6-11-4-2-3-5-13(11)8-12/h6-8,10H,2-5,9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVUWIQTERSJFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCCC2)C=C1)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide typically involves the reaction of 2-chloroacetyl chloride with 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at a low temperature, often around 0°C to 5°C, to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield of the product. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group in 2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide is highly reactive due to its electron-withdrawing acetamide moiety. This enables substitution with nucleophiles such as amines, thiols, or alkoxides.
Key Findings :
-
Substitution reactions proceed via an SN2 mechanism, confirmed by kinetic studies in polar aprotic solvents .
-
Steric hindrance from the tetrahydronaphthalene (THN) ring slows reaction rates compared to simpler chloroacetamides .
Reduction and Oxidation Reactions
The acetamide group and THN ring undergo redox transformations under controlled conditions.
Reduction
| Reducing Agent | Conditions | Product | References |
|---|---|---|---|
| LiAlH₄ | Dry ether, 0°C → RT, 4 hours | N-[1-(5,6,7,8-THN-2-yl)ethyl]ethylamine | |
| H₂/Pd-C | Ethanol, 50 psi, 12 hours | 2-Hydroxy-N-[1-(5,6,7,8-THN-2-yl)ethyl]acetamide |
Oxidation
| Oxidizing Agent | Conditions | Product | References |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 70°C, 3 hours | 2-Keto-N-[1-(5,6,7,8-THN-2-yl)ethyl]acetamide | |
| m-CPBA | Dichloromethane, RT, 24 hours | N-Oxide derivative |
Key Findings :
-
LiAlH₄ selectively reduces the amide to an amine without altering the THN ring .
-
Oxidation with KMnO₄ cleaves the acetamide chain but preserves the THN structure .
Cyclization and Condensation Reactions
The THN ring and acetamide group participate in cyclocondensation with aromatic aldehydes or heterocyclic precursors.
Key Findings :
-
Condensation with aldehydes generates fused pyridone rings via a Hantzsch-type mechanism .
-
Cyclization with PCl₅ forms five-membered thiazolidinones, enhancing biological activity .
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or alkaline conditions:
Key Findings :
-
Acidic hydrolysis yields the free amine and chloroacetic acid, confirmed by LC-MS .
-
Alkaline conditions favor salt formation without THN ring degradation .
Cross-Coupling Reactions
The THN ring’s aromaticity enables Suzuki-Miyaura and Buchwald-Hartwig couplings for functionalization:
Key Findings :
Scientific Research Applications
2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogs with Tetrahydronaphthalene Moieties
(a) 2-Chloro-N-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetamide (JNS 1-37)
- Structure : Lacks the ethyl group, with the acetamide directly attached to the tetralin ring.
- Synthesis : Synthesized in 98% yield via amidation of 1,2,3,4-tetrahydronaphthalen-2-amine, followed by silica gel chromatography .
- However, the ethyl group in the target compound could improve solubility or metabolic stability.
(b) Pyrazole-Containing Analogs
- Example : 2-Chloro-N-[1-phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-yl]acetamide ().
- Structure : Incorporates a pyrazole ring fused to the tetralin system.
- Applications : Pyrazole derivatives are widely used in pharmaceuticals and agrochemicals. However, this compound is discontinued, possibly due to synthetic challenges or instability .
- Comparison : The target compound’s simpler structure may offer synthetic advantages and tunable pharmacokinetics.
(c) Hydroxy- and Methoxy-Substituted Derivatives
Acetamides with Varied Aromatic Substituents
(a) Simple Aromatic Derivatives
- Examples :
- Comparison : Replacement of phenyl/naphthyl groups with tetralin in the target compound introduces conformational rigidity and enhanced lipophilicity, which could improve blood-brain barrier penetration or receptor binding .
(b) Chlorophenyl Derivatives
Herbicidal Chloroacetamides
- Examples : Alachlor, Pretilachlor ().
- Structure : Feature chloroacetamide groups but lack tetralin systems, instead incorporating diethylphenyl or methoxymethyl substituents.
- Applications : Widely used as herbicides. The target compound’s tetralin moiety diverges from these structures, suggesting different biological targets (e.g., anticancer vs. herbicidal activity) .
Structural and Conformational Insights
- Crystallographic Data : N-Substituted acetamides (e.g., ) exhibit planar amide groups and hydrogen-bonded dimers. The target compound’s ethyl-tetralin group may introduce torsional strain, altering dihedral angles between aromatic rings and amide planes compared to analogs like 2-(3,4-dichlorophenyl)-N-(pyrazolyl)acetamide .
- Hydrogen Bonding : highlights R22(10) hydrogen-bonded dimers in similar compounds. The target compound’s substituents may disrupt or reinforce such interactions, affecting crystal packing or solubility.
Research Implications and Gaps
- Synthetic Feasibility : High-yield synthesis methods (e.g., 98% in ) support scalability for the target compound.
- Biological Activity : While tetralin-containing analogs (e.g., JNS 1-37) are explored in cancer research, the target compound’s ethyl group warrants evaluation for enhanced bioactivity or reduced toxicity .
- Data Limitations : Direct pharmacological or agrochemical data for the target compound are absent in the evidence, necessitating further experimental studies.
Biological Activity
2-Chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide, with the CAS number 851116-10-4, is a compound of interest due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, relevant case studies, and research findings.
- Molecular Formula : C14H18ClNO
- Molecular Weight : 251.75 g/mol
- IUPAC Name : 2-chloro-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]acetamide
- Physical Form : Powder
- Purity : 95% .
Biological Activity Overview
The biological activity of this compound has been explored primarily through its antimicrobial and potential anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of chloroacetamides. In a study involving various N-substituted phenyl chloroacetamides, it was found that compounds with halogen substitutions exhibited significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The effectiveness was attributed to their lipophilicity, which facilitates membrane penetration .
| Compound Type | Activity Against |
|---|---|
| Gram-positive Bacteria | Staphylococcus aureus, MRSA |
| Gram-negative Bacteria | Escherichia coli |
| Yeast | Candida albicans |
Case Studies and Research Findings
-
Antimicrobial Screening :
A study conducted on a series of chloroacetamides demonstrated that the presence of halogenated groups enhanced antimicrobial activity. Compounds were tested against standard bacterial strains and showed varying degrees of effectiveness based on their structural modifications . -
Cytotoxicity Assessment :
In another investigation focusing on novel chemical entities targeting Mycobacterium tuberculosis, the importance of structural features similar to those in this compound was emphasized. Compounds with specific functional groups exhibited lower IC50 values against HepG2 cells, indicating potential for further development in anticancer therapies . -
Molecular Docking Studies :
Molecular docking studies have been employed to predict the binding affinity of chloroacetamide derivatives to various enzymes involved in disease pathways. These studies suggest that structural modifications can enhance binding efficiency and biological activity .
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide?
- Answer : Synthesis typically involves C-amidoalkylation of aromatic substrates, as demonstrated in the preparation of chloroacetamide derivatives via coupling reactions between chloroacetamide intermediates and substituted tetrahydronaphthalene precursors . Alternative methods include carbodiimide-mediated coupling (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) to form amide bonds between carboxylic acids and amines under controlled conditions . For example, a related compound, (E)-2-ethyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pent-4-en-1-one, was synthesized via radical-mediated allylation using CuOAc and BINAP catalysts .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Answer :
- Infrared Spectroscopy (IR) : Identifies key functional groups (e.g., C=O stretching at ~1650–1700 cm⁻¹, NH bending at ~3300 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Reveals proton environments (e.g., CH₂ groups at δ ~3.5–4.5 ppm, aromatic protons from the tetrahydronaphthalene moiety at δ ~6.5–7.5 ppm) .
- ¹³C NMR : Confirms carbonyl carbons (δ ~165–170 ppm) and tetrahydronaphthalene backbone carbons .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. What are the key functional groups in this compound, and how do they influence reactivity?
- Answer : The chloroacetamide group (-CO-NH-CH₂Cl) enables nucleophilic substitution reactions (e.g., with amines or thiols), while the tetrahydronaphthalene moiety provides a hydrophobic aromatic scaffold for π-π interactions in drug design . The chlorine atom enhances electrophilicity, facilitating cross-coupling or cyclization reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Answer : Discrepancies between predicted and observed spectral data (e.g., unexpected splitting in NMR) may arise from conformational flexibility or crystal packing effects . To address this:
- Perform variable-temperature NMR to assess dynamic behavior.
- Use X-ray crystallography to confirm solid-state conformation, as demonstrated in studies of N-substituted acetamides with multiple molecular conformers in the asymmetric unit .
- Cross-validate with 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals .
Q. What challenges arise in achieving high enantiomeric purity during synthesis, and how can they be mitigated?
- Answer : The stereogenic center in the tetrahydronaphthalene-ethyl chain can lead to racemization during synthesis. Strategies include:
- Chiral auxiliaries : Use enantiomerically pure starting materials (e.g., resolved tetrahydronaphthalene derivatives) .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in coupling reactions to control stereochemistry .
- Chromatographic resolution : Utilize chiral stationary phases for HPLC purification .
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
- Answer :
- Docking studies : Model interactions with biological targets (e.g., enzymes or receptors) using the tetrahydronaphthalene scaffold as a hydrophobic anchor .
- QSAR modeling : Correlate structural features (e.g., Cl substituent position) with activity data from analogs .
- DFT calculations : Predict regioselectivity in electrophilic substitution reactions on the tetrahydronaphthalene ring .
Q. What experimental approaches are used to analyze crystal packing and intermolecular interactions?
- Answer :
- Single-crystal X-ray diffraction : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions in acetamide dimers) and π-stacking of aromatic rings .
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., Cl⋯Cl or C–H⋯π interactions) to explain stability and solubility .
- Thermogravimetric analysis (TGA) : Assesses thermal stability linked to crystal packing efficiency .
Methodological Considerations
- Synthetic Optimization : Low yields in multi-step syntheses (e.g., <5% in ) can be improved by optimizing reaction time, temperature, and catalyst loading .
- Contradictory Data : When spectral data conflicts with literature, replicate experiments under inert atmospheres to rule out oxidation or hydrolysis artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
